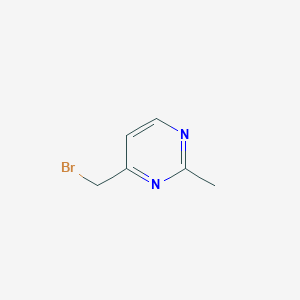

4-(Bromomethyl)-2-methylpyrimidine

Description

The Strategic Importance of Halogenated Pyrimidines

Halogenated pyrimidines are particularly valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine or chlorine, on the pyrimidine (B1678525) ring significantly influences its electronic properties and reactivity. acs.org Halogens act as effective leaving groups, facilitating nucleophilic substitution reactions at the carbon atom to which they are attached. bhu.ac.in This reactivity allows for the introduction of a wide array of functional groups, making halogenated pyrimidines key starting materials for the synthesis of more complex and densely functionalized pyrimidine derivatives. organic-chemistry.orgnih.gov

The electrophilic nature of halogen atoms also impacts the reactivity of the entire pyrimidine ring, often deactivating it towards electrophilic substitution while activating it for nucleophilic attack. acs.orgbhu.ac.inwikipedia.org This altered reactivity profile provides chemists with a powerful tool to selectively modify the pyrimidine core. For instance, the synthesis of various substituted pyrimidines often involves the displacement of a halogen atom by amines, alcohols, or other nucleophiles. derpharmachemica.comorganic-chemistry.org This strategic use of halogenation is a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of molecules with desired biological or material properties. nih.gov

4-(Bromomethyl)-2-methylpyrimidine: A Key Synthetic Building Block

Among the various halogenated pyrimidines, this compound stands out as a particularly useful and reactive building block in chemical synthesis. The presence of a bromomethyl group at the 4-position of the 2-methylpyrimidine (B1581581) core provides a highly reactive site for a variety of chemical transformations. This reactivity stems from the lability of the bromine atom, which is readily displaced by a wide range of nucleophiles.

This compound serves as a crucial intermediate in the synthesis of numerous more complex molecules, including pharmacologically active compounds. For example, it is a key precursor in the synthesis of certain vitamin B1 analogues. google.com The versatility of this compound is demonstrated by its use in reactions to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures.

The synthesis of this compound itself can be achieved through various routes, often involving the bromination of a corresponding methyl-substituted pyrimidine precursor. One common method involves the reaction of 2-methyl-4-aminopyrimidine with bromine and sodium nitrite (B80452) in the presence of hydrobromic acid. chemicalbook.comgoogle.com Another approach utilizes N-bromosuccinimide as a brominating agent. The choice of synthetic route can depend on the desired scale and available starting materials.

The reactivity of the bromomethyl group allows for straightforward derivatization. For instance, it can be used in coupling reactions to introduce larger substituents or in reactions with amines to form aminomethylpyrimidine derivatives. This flexibility makes this compound a valuable tool for chemists seeking to create novel compounds with specific functionalities and biological activities. nih.govgoogle.com

Here are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H7BrN2 |

| IUPAC Name | This compound |

| Molar Mass | 187.04 g/mol |

| CAS Number | 73618-33-4 |

This data is compiled from publicly available chemical databases.

The strategic placement of the reactive bromomethyl group on the stable pyrimidine core makes this compound an essential component in the synthetic chemist's toolbox, enabling the efficient construction of a wide range of complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNMWQOVGKWLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2 Methylpyrimidine

Precursor-Based Approaches for Pyrimidine (B1678525) Ring Construction

The assembly of the pyrimidine ring is a fundamental strategy in the synthesis of 4-(bromomethyl)-2-methylpyrimidine and its precursors. These methods involve the condensation of smaller, readily available building blocks to form the heterocyclic core.

Cyclocondensation Reactions Utilizing Specific Building Blocks

A prevalent method for constructing the 2-methylpyrimidine (B1581581) skeleton involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. Acetamidine (B91507) is the specific amidine required to install the methyl group at the C2 position of the pyrimidine ring. The choice of the 1,3-dicarbonyl component is crucial as it determines the substitution pattern at positions 4 and 6 of the resulting pyrimidine.

For instance, the reaction of acetamidine hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) leads to the formation of 4,6-dihydroxy-2-methylpyrimidine (B75791). google.com This reaction proceeds via a condensation mechanism, where the amidine nitrogen atoms attack the carbonyl carbons of the malonate ester, followed by cyclization and elimination of methanol (B129727) to yield the dihydroxypyrimidine.

| Reactant 1 | Reactant 2 | Product | Notes |

| Acetamidine hydrochloride | Dimethyl malonate | 4,6-dihydroxy-2-methylpyrimidine | A common method for constructing the 2-methylpyrimidine core. google.com |

| Amidines (general) | β-keto esters | Hydroxypyrimidines | A general and versatile approach to substituted pyrimidines. organic-chemistry.orgresearchgate.netmdpi.com |

| Amidines (general) | 1,3-diketones | Substituted pyrimidines | Another variation of the cyclocondensation strategy. organic-chemistry.orgmdpi.com |

Strategies Involving Pre-functionalized Pyrimidine Cores

An alternative to building the pyrimidine ring from scratch is to start with a pre-existing pyrimidine that already contains some of the desired functionalities or can be easily converted to the target intermediate. A key strategy involves the conversion of hydroxypyrimidines into halopyrimidines, which are versatile intermediates for further synthetic transformations.

The 4,6-dihydroxy-2-methylpyrimidine obtained from the cyclocondensation reaction described previously can be converted into 4,6-dichloro-2-methylpyrimidine (B42779). chemicalbook.com This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comfluorine1.rugoogle.com The resulting 4,6-dichloro-2-methylpyrimidine is a highly valuable intermediate, as the chloro substituents can be selectively displaced by other functional groups to build more complex molecules. For example, one of the chloro groups can be selectively reduced or substituted, leaving the other for conversion into the desired bromomethyl functionality.

Functional Group Interconversion Strategies for Bromomethylation

The most direct route to this compound involves the functional group interconversion of a suitable precursor, namely 4-(hydroxymethyl)-2-methylpyrimidine. This precursor can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester derivative at the C4 position. The conversion of the hydroxymethyl group to a bromomethyl group is a standard organic transformation that can be accomplished using several reagents.

Bromination of Hydroxymethyl Precursors

The transformation of the primary alcohol in 4-(hydroxymethyl)-2-methylpyrimidine into a bromide is a key step in the synthesis of the target compound. This can be achieved through nucleophilic substitution reactions using various brominating agents.

Hydrobromic acid is a common and straightforward reagent for the conversion of primary alcohols to alkyl bromides. The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. While specific examples for the reaction of 4-(hydroxymethyl)-2-methylpyrimidine with HBr are not extensively documented in readily available literature, the general principles of this reaction are well-established. The reaction conditions typically involve heating the alcohol in concentrated aqueous HBr.

Phosphorus tribromide (PBr₃) is a highly effective reagent for the conversion of primary and secondary alcohols to their corresponding bromides. byjus.comcommonorganicchemistry.comwikipedia.org This reaction is known for its high yields and for proceeding with a clean inversion of stereochemistry at chiral centers, which is indicative of an Sₙ2 mechanism. commonorganicchemistry.comyoutube.com

The mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphorus-oxygen bond, which creates an excellent leaving group. The bromide ion, generated in this step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in an Sₙ2 fashion, resulting in the formation of the alkyl bromide. youtube.com The use of PBr₃ is often preferred over HBr as it can be used under milder conditions and avoids the strongly acidic environment that might be detrimental to other functional groups present in the molecule.

| Precursor | Reagent | Product | Reaction Type |

| 4-(hydroxymethyl)-2-methylpyrimidine | HBr | This compound | Nucleophilic Substitution |

| 4-(hydroxymethyl)-2-methylpyrimidine | PBr₃ | This compound | Nucleophilic Substitution (Sₙ2) |

A closely related transformation that supports the feasibility of this approach is the conversion of (2-chloropyrimidin-4-yl)methanol (B1521263) to 2-chloro-4-(chloromethyl)pyrimidine (B1592385) using thionyl chloride, which proceeds with a 74% yield. chemicalbook.com This analogous reaction highlights the reactivity of the hydroxymethyl group at the C4 position of the pyrimidine ring towards halogenating agents.

Diazotization-Mediated Bromination of Aminomethyl Derivatives

A plausible, though not extensively documented, pathway to this compound involves the diazotization of 4-(aminomethyl)-2-methylpyrimidine, followed by a Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for converting primary aromatic amines into a variety of functional groups, including halides, via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a diazonium salt from the amine using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. This intermediate then undergoes a copper(I)-catalyzed substitution with a bromide source. wikipedia.orgorganic-chemistry.org

The key steps in this proposed synthesis would be:

Diazotization: The primary amine, 4-(aminomethyl)-2-methylpyrimidine, would be treated with sodium nitrite in a strong acid like hydrobromic acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. numberanalytics.com

Bromination: The in situ generated diazonium salt would then be reacted with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired this compound. wikipedia.org

A closely related analogous reaction is the synthesis of 2-methyl-4-bromopyridine from 2-methyl-4-aminopyridine (B1174260). In a patented procedure, 2-methyl-4-aminopyridine is treated with sodium nitrite and bromine in hydrobromic acid at low temperatures to yield the corresponding bromo-substituted pyridine (B92270) in high yield. google.com

Table 1: Proposed Reaction Conditions for Diazotization-Mediated Bromination

| Parameter | Proposed Condition | Rationale |

| Starting Material | 4-(Aminomethyl)-2-methylpyrimidine | Precursor with the required amino group for diazotization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard reagent for generating diazonium salts from primary amines. numberanalytics.com |

| Acid | Hydrobromic Acid (HBr) | Provides the acidic medium and the bromide source. google.com |

| Catalyst | Copper(I) Bromide (CuBr) | Classic Sandmeyer catalyst for bromination. wikipedia.org |

| Temperature | 0-5 °C | Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt. numberanalytics.com |

| Solvent | Water/Aqueous Acid | Typical solvent for Sandmeyer reactions. numberanalytics.com |

Alternative Alkylation Approaches for Bromomethyl Group Introduction

An alternative and more common strategy for synthesizing this compound is through the direct benzylic bromination of 4-methyl-2-methylpyrimidine. This method avoids the potentially unstable diazonium salt intermediate. The most prevalent method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgmychemblog.comthermofisher.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to generate radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. mychemblog.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of the pyrimidine ring, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS (or Br₂) to yield the desired this compound and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species.

Another potential, though less common, alkylation approach could involve the functional group interconversion of a pre-existing functional group at the 4-position. For instance, the corresponding 4-(hydroxymethyl)-2-methylpyrimidine could be converted to the bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of various parameters is crucial to maximize the yield of the desired monobrominated product and minimize the formation of byproducts.

Solvent Selection and Its Influence on Yield and Selectivity

For the Wohl-Ziegler bromination, the choice of solvent is critical. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to promote the desired radical pathway. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. masterorganicchemistry.com

Table 2: Influence of Solvent on Wohl-Ziegler Bromination

| Solvent | Properties and Effects on Reaction | Reference |

| Carbon Tetrachloride (CCl₄) | Historically standard; inert, promotes radical bromination. Now largely phased out due to toxicity. | wikipedia.orgmasterorganicchemistry.com |

| Acetonitrile (B52724) (CH₃CN) | A suitable alternative to CCl₄, can lead to good yields. | organic-chemistry.org |

| Dichloromethane (CH₂Cl₂) | Can be a better solvent than CCl₄ in some cases, leading to improved yields in photo-initiated reactions. | gla.ac.uk |

| Trifluorotoluene (PhCF₃) | Proposed as a greener alternative to CCl₄. | masterorganicchemistry.com |

The solvent can influence the reaction by affecting the solubility of the reagents and the stability of the radical intermediates. Aprotic, non-polar to moderately polar solvents are generally favored to avoid side reactions.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the rate and selectivity of the bromination reaction. In the Wohl-Ziegler reaction, the reaction is typically initiated by heat, often at the reflux temperature of the solvent. wikipedia.org However, excessive heat can lead to the formation of byproducts, including dibrominated species. For photo-initiated reactions, lower temperatures can be employed, which often leads to better selectivity for the monobrominated product. gla.ac.uk

Pressure is generally not a significant parameter in these liquid-phase reactions under standard conditions.

Catalyst Systems and Reagent Stoichiometry

In the Wohl-Ziegler reaction, a radical initiator is essential. Common initiators include AIBN and benzoyl peroxide. The amount of initiator is typically catalytic, in the range of 1-10 mol%.

The stoichiometry of the brominating agent, NBS, is crucial. Using a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) is common to ensure complete conversion of the starting material. organic-chemistry.org Using a large excess of NBS can significantly increase the formation of the di- and tribrominated byproducts.

Mitigation of Side Reactions and Byproduct Formation

The primary side reaction in the benzylic bromination of 4-methyl-2-methylpyrimidine is over-bromination, leading to the formation of 4-(dibromomethyl)-2-methylpyrimidine and 4-(tribromomethyl)-2-methylpyrimidine. Another potential side reaction is bromination on the pyrimidine ring itself, although benzylic positions are generally more susceptible to radical bromination.

Strategies to mitigate byproduct formation include:

Controlling Stoichiometry: Careful control of the amount of NBS used is the most effective way to minimize over-bromination.

Slow Addition: Slow, portion-wise addition of the brominating agent can help to maintain a low concentration of the brominating species in the reaction mixture, favoring monobromination.

Monitoring the Reaction: Close monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) allows for quenching the reaction upon completion of the desired monobromination.

Purification: The desired this compound can be separated from byproducts through purification techniques like column chromatography or recrystallization. orgsyn.org

By carefully selecting the synthetic methodology and optimizing the reaction parameters, this compound can be synthesized with good yield and purity, enabling its use in the development of novel chemical entities.

Advanced Synthetic Techniques and Scalability Considerations for this compound

The synthesis of this compound, a key intermediate in various chemical syntheses, has evolved to incorporate modern, efficient, and scalable methodologies. These advanced techniques are crucial for meeting the demands of both laboratory-scale research and industrial applications.

Modern Synthetic Route Development (e.g., Multi-step, Streamlined Processes)

The contemporary synthesis of this compound is typically achieved through a multi-step process that prioritizes efficiency and yield. A common strategy involves the initial construction of the 2-methylpyrimidine core, followed by the selective bromination of the methyl group at the 4-position.

A plausible and streamlined synthetic route can be conceptualized based on established pyrimidine syntheses. The process would likely begin with the condensation of a 1,3-dicarbonyl compound or a functional equivalent with acetamidine to form the 2-methylpyrimidine ring. A more direct precursor would be 2,4-dimethylpyrimidine.

The critical step in the synthesis is the selective bromination of one of the methyl groups. Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a widely employed method for such transformations. rsc.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. rsc.org The selectivity for the 4-methyl group over the 2-methyl group would be a key consideration, influenced by the electronic and steric environment of the pyrimidine ring.

An alternative approach could involve the synthesis of 4-hydroxymethyl-2-methylpyrimidine, which can then be converted to the desired bromo-derivative using a suitable brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid. chemicalbook.com

A representative multi-step synthesis is outlined below:

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2,4-Dimethylpyrimidine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound |

| or | |||

| 1 | 2-Methyl-4-(hydroxymethyl)pyrimidine | Phosphorus tribromide (PBr₃) | This compound |

This table presents a generalized synthetic scheme. Specific reaction conditions would require optimization.

The development of these routes focuses on creating robust and reproducible processes that minimize the formation of byproducts and simplify purification, which is essential for obtaining the high-purity compound required for subsequent applications. thieme-connect.com

Suitability for Large-Scale Production and Industrial Applications

The viability of a synthetic route for industrial applications hinges on its scalability, cost-effectiveness, and safety. The methodologies developed for this compound and related compounds are designed with these factors in mind.

The use of readily available and relatively inexpensive starting materials and reagents is a primary consideration for large-scale production. The bromination step using NBS is a well-established and scalable industrial process. thieme-connect.com The reaction conditions, such as temperature and reaction time, can be controlled in large reactors to ensure consistent product quality and yield.

Furthermore, the development of streamlined processes, which may involve telescoping steps (where intermediates are not isolated), can significantly reduce production time and costs. The purification of the final product, for instance, through crystallization rather than chromatography, is also a critical factor for scalability. thieme-connect.com While specific large-scale production data for this compound is not extensively published, the synthesis of structurally similar compounds, such as 4-substituted 5-bromo-6-methylpyrimidines, has been successfully scaled up, demonstrating the feasibility of such processes for industrial output. thieme-connect.com

While direct industrial applications of this compound are not widely documented, pyrimidine derivatives are of significant interest in the pharmaceutical industry. They serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. The reactivity of the bromomethyl group allows for its use as an electrophile in nucleophilic substitution reactions, enabling the introduction of the 2-methylpyrimidine moiety into larger, more complex molecular scaffolds. This makes it a valuable intermediate for the discovery and development of new therapeutic agents.

Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromine atom on a methyl group attached to the electron-deficient pyrimidine (B1678525) ring renders the benzylic-like carbon highly susceptible to nucleophilic attack. This functionality serves as a key handle for introducing diverse molecular fragments onto the 2-methylpyrimidine (B1581581) scaffold. The reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, given the primary nature of the alkyl halide.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, such as ammonia (B1221849), primary and secondary amines, and azides, readily displace the bromide ion to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of various amine derivatives, which are prevalent in medicinal chemistry.

While direct studies on 4-(bromomethyl)-2-methylpyrimidine are not extensively documented in peer-reviewed literature, analogous transformations provide significant insight. For instance, the amination of related 5-alkoxymethylpyrimidines to produce 5-aminomethylpyrimidine derivatives highlights the feasibility of such substitutions at the methylene (B1212753) bridge. google.comgoogle.com The reaction of 2-methyl-4-amino-5-methoxymethylpyrimidine with a large excess of ammonia at high temperatures (210-300 °C) and in the presence of catalysts like Al₂O₃ successfully yields 2-methyl-4-amino-5-aminomethylpyrimidine. google.comgoogle.com This indicates that the C-N bond formation is a robust process.

Similarly, other haloalkylpyrimidines have been shown to react with various amines. The reaction of 2-thiouracil (B1096) derivatives with N-(2-chloroethyl) diethylamine (B46881) hydrochloride results in the formation of the corresponding 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones, demonstrating the displacement of a chloride by an amine on a side chain. nih.gov The general mechanism for the reaction with a primary amine is depicted below:

Scheme 1: General reaction of this compound with a primary amine.

These reactions are typically performed in a polar aprotic solvent to facilitate the S_N2 pathway. The choice of base, temperature, and reaction time are critical parameters to optimize yields and minimize side reactions, such as over-alkylation when using ammonia or primary amines. libretexts.org

Transformations with Oxygen-based Nucleophiles (e.g., Alkoxides, Carboxylates)

Oxygen-based nucleophiles, including alkoxides, carboxylates, and even pyrimidinones, effectively react with the bromomethyl group to form ethers and esters. A notable study focused on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using various 4-(halomethyl)pyrimidines. nih.govacs.org

In this research, the reactivity of chloro-, bromo-, and iodomethyl derivatives was compared. The reaction of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine with 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one in the presence of K₂CO₃ in refluxing acetonitrile (B52724) afforded the O-alkylated product in 87% yield. The bromo- and chloro-analogs gave yields of 80% and 41%, respectively, under the same conditions. nih.govacs.org This trend (I > Br > Cl) is consistent with the leaving group ability in S_N2 reactions.

Table 1: Alkylation of Pyrimidin-2(1H)-one with Halomethylpyrimidines nih.govacs.org

| Alkylating Agent (Halide) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(Chloromethyl) derivative | MeCN | Reflux | 16 | 41 |

| 4-(Bromomethyl) derivative | MeCN | Reflux | 16 | 80 |

| 4-(Iodomethyl) derivative | MeCN | Reflux | 16 | 87 |

These findings confirm that this compound is an effective electrophile for reactions with oxygen nucleophiles, leading to the formation of ether linkages.

Interactions with Sulfur-based Nucleophiles (e.g., Thiols, Sulfides)

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are known for their high nucleophilicity and efficiency in S_N2 reactions. masterorganicchemistry.com They react readily with this compound to form thioethers (sulfides). The preparation of thiols and sulfides from alkyl halides is a standard procedure in organic synthesis. chemistrysteps.comlibretexts.orgpressbooks.pub

A study involving a related compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrated its reaction with sodium or potassium thiophenolate. researchgate.net Depending on the reaction conditions, this led to either a direct nucleophilic substitution product, ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, or a ring-expansion product. researchgate.net This work underscores the reactivity of the halomethyl group toward sulfur nucleophiles. The direct substitution is favored by the high nucleophilicity and relatively low basicity of the thiophenolate anion. researchgate.net

Table 2: Reaction of Ethyl 4-chloromethyl-tetrahydropyrimidine with Thiophenolates researchgate.net

| Nucleophile System | Conditions | Product Type |

|---|---|---|

| PhSNa | DMF, 20°C, 1h | Nucleophilic Substitution |

| PhSK | DMF, 20°C, 1h | Nucleophilic Substitution |

| PhSNa / PhSH | DMF, 20°C, 24h | Ring Expansion & Substitution |

The formation of thioethers from this compound is expected to be a high-yielding process, typically carried out by first deprotonating a thiol with a non-nucleophilic base to form the thiolate, which then displaces the bromide. masterorganicchemistry.com

Pyrimidine Ring Functionalization and Derivatization

Modifications of the Amino Group at Position 4

This section cannot be addressed as written. The specified compound, this compound, does not possess an amino group at the 4-position of the pyrimidine ring. The substituent at position 4 is the bromomethyl group. Therefore, modifications of a non-existent amino group at this position are not applicable to the subject compound.

Reactivity of the Methyl Group at Position 2

The methyl group at the 2-position of the pyrimidine ring is generally characterized by low reactivity. Its C-H bonds are relatively strong, making them resistant to many chemical transformations under standard conditions. However, the placement of the methyl group on the electron-deficient pyrimidine ring can influence its reactivity in specific contexts.

In organic chemistry, methyl groups attached to heterocyclic rings can sometimes undergo reactions such as oxidation or condensation. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert a methyl group on an aromatic ring to a carboxylic acid group. researchgate.net Additionally, in certain benzylic or allylic systems, the C-H bond strength is decreased, which enhances the reactivity of the methyl group, as seen in free radical reactions like photochemical chlorination. researchgate.net

While specific studies on the reactivity of the 2-methyl group in this compound are not extensively documented, it is plausible that under forcing conditions or with specific reagents, this group could be functionalized. For example, deprotonation to form a carbanion is generally difficult but could potentially be achieved with a very strong base, which would then allow for subsequent reaction with electrophiles. However, such reactions are not common for simple methyl-substituted pyrimidines.

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. nih.gov Compared to benzene, the rate of electrophilic substitution on pyridine (B92270) is significantly slower, and this deactivation is even more pronounced in pyrimidine. nih.gov

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. researchgate.net The stability of this intermediate determines the reaction rate. In pyrimidines, the nitrogen atoms withdraw electron density from the ring, destabilizing the positive charge of the arenium ion and thus increasing the activation energy for the reaction.

Furthermore, the reaction conditions for many electrophilic substitutions, such as nitration or sulfonation, involve strong acids. nih.gov In such acidic media, the basic nitrogen atoms of the pyrimidine ring are readily protonated. This protonation further increases the electron-deficient nature of the ring, making it even less susceptible to attack by an electrophile. nih.gov

In the case of this compound, the existing substituents would direct any potential electrophilic attack. The 2-methyl group is an activating group and would direct an incoming electrophile to the ortho and para positions relative to it. nih.gov However, the strong deactivating effect of the pyrimidine nitrogens is the dominant factor, making electrophilic aromatic substitution on the pyrimidine core of this compound a challenging and generally low-yielding transformation. To achieve substitution, it is often necessary to introduce activating groups onto the ring or to perform the reaction via an N-oxide, which can then be reduced. nih.gov

Cross-Coupling Transformations Involving the Bromomethyl Group

The 4-(bromomethyl) group is a key reactive site in the molecule, behaving as a benzylic-type halide. The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to a variety of transformations, most notably palladium-catalyzed and copper-mediated cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples, each utilizing a different organometallic reagent to couple with an organic halide. rsc.orgrsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. researchgate.netrsc.org While most commonly applied to C(sp²)-C(sp²) bond formation, its application with C(sp³)-halides like benzylic bromides is also well-established. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a 4-arylmethyl-2-methylpyrimidine derivative. The general conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base. researchgate.netrsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. rsc.orgnih.gov A key advantage of Stille coupling is the stability of organostannanes to air and moisture. nih.gov The reaction of this compound with an organostannane, catalyzed by a palladium complex, would provide access to a variety of substituted pyrimidines. The reaction is versatile and tolerates a wide range of functional groups. nih.gov

Negishi Coupling: This reaction employs an organozinc reagent to couple with the organic halide. nih.govmdpi.com Negishi coupling is known for its high reactivity and functional group tolerance. rsc.orgnih.gov The coupling of this compound with an organozinc compound would proceed efficiently to form a new C-C bond at the methylene position. The reaction allows for the coupling of sp³, sp², and sp carbon atoms. nih.gov

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions with pyrimidine derivatives found in the literature, which can be adapted for this compound.

| Coupling Reaction | Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | researchgate.netrsc.org |

| Suzuki-Miyaura | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 110 (MW) | Good to Excellent | |

| Negishi | Pd(PPh₃)₄ | - | THF | Reflux | 81 | rsc.org |

| Stille | Pd(OAc)₂/Dabco | - | DMF | 100-120 | Good | nih.gov |

This table is illustrative and based on reactions with halo-pyrimidines; conditions may need optimization for this compound.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. These reactions are particularly useful for forming carbon-heteroatom bonds but are also effective for carbon-carbon bond formation.

The reaction of this compound, a benzylic-type halide, with various nucleophiles can be facilitated by copper catalysts. For example, copper-catalyzed coupling of benzylic C-H bonds with azoles has been reported, demonstrating the utility of copper in forming C(sp³)-N bonds. Similarly, copper nanoparticle-catalyzed cross-coupling of alkyl halides with Grignard reagents has been shown to be a highly active and versatile method. These methodologies could be applied to this compound to introduce a wide array of functional groups.

The table below shows representative conditions for copper-catalyzed cross-coupling reactions that could be relevant for the functionalization of the bromomethyl group.

| Coupling Partners | Catalyst | Additive/Base | Solvent | Temperature | Yield (%) | Ref |

| Benzylic C-H + Azoles | Cu(OAc)₂ | NFSI, Redox Buffer | Dichloroethane | 80 °C | Broad Scope | |

| Alkyl Halides + Grignard | Cu or CuO nanoparticles | Alkyne | THF | Room Temp. | High |

This table provides examples of copper-catalyzed reactions with similar substrates; conditions would require adaptation and optimization.

Mechanistic Studies of Organometallic Coupling Pathways

The catalytic cycles of palladium- and copper-mediated cross-coupling reactions have been extensively studied. For palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings, the mechanism generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the bromomethyl group) to form a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

While the general mechanism is well-understood, the specific kinetics and intermediates can vary depending on the ligands, substrates, and reaction conditions. For a C(sp³)-Br bond like in this compound, the oxidative addition step is typically faster than for a C(sp²)-Br bond.

For copper-catalyzed reactions, the mechanisms can be more varied and are not always as clearly defined as for palladium. They can involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles and may proceed through single-electron transfer (SET) pathways, especially in oxidative couplings.

Other Key Organic Transformations

Beyond cross-coupling reactions, the 4-(bromomethyl) group is a potent electrophile and readily participates in nucleophilic substitution reactions (Sₙ). This is arguably one of the most important and widely applicable transformations for this compound, allowing for the introduction of a vast array of functionalities.

The benzylic-type nature of the bromomethyl group makes it highly susceptible to attack by a wide range of nucleophiles. Examples of such transformations would include:

Reaction with O-nucleophiles: Alcohols or phenols in the presence of a base would lead to the formation of ethers.

Reaction with N-nucleophiles: Amines (primary, secondary), anilines, or nitrogen-containing heterocyles would yield the corresponding substituted amines. mdpi.com

Reaction with S-nucleophiles: Thiols or thiophenols would react to form thioethers.

Reaction with C-nucleophiles: Cyanide ions would produce the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid. Enolates or other carbanions could also be used to form new carbon-carbon bonds. nih.gov

Reaction with P-nucleophiles: Phosphines would react to form phosphonium (B103445) salts, which are precursors to ylides for Wittig reactions.

These nucleophilic substitution reactions are typically performed under mild conditions and often proceed in high yields, making this compound a valuable intermediate for the synthesis of diverse libraries of pyrimidine-containing compounds for various applications, including medicinal chemistry. mdpi.com The reactivity of similar bromomethyl-substituted heterocycles, such as 2-bromomethyl-1,3-thiaselenole, which reacts with nucleophiles at multiple sites, highlights the rich chemistry that can be explored with such substrates.

Oxidation Reactions of the Bromomethyl Group to Carbonyls or Carboxylic Acids

The bromomethyl group at the 4-position of the pyrimidine ring is a versatile precursor for the synthesis of 2-methylpyrimidine-4-carbaldehyde (B89756) and 2-methylpyrimidine-4-carboxylic acid. While specific studies detailing the direct oxidation of this compound are not extensively documented in readily available literature, the transformation is a standard organic synthesis procedure.

Commonly, the oxidation of benzylic and related halides to aldehydes can be achieved using reagents such as N-oxides, dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation, or through the Sommelet reaction. For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are typically employed.

The resulting products, 2-methylpyrimidine-4-carbaldehyde and 2-methylpyrimidine-4-carboxylic acid, are valuable intermediates in medicinal chemistry and materials science.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Product Name | Chemical Formula | Appearance | CAS Number |

| This compound | 2-Methylpyrimidine-4-carbaldehyde | C6H6N2O | Beige solid | 1004-17-7 |

| This compound | 2-Methylpyrimidine-4-carboxylic acid | C6H6N2O2 | - | - |

Data sourced from publicly available chemical supplier information. rlavie.commanchesterorganics.comchemicalbook.comsigmaaldrich.com

Reduction Reactions to Methyl Derivatives

The reduction of the bromomethyl group in this compound to a methyl group, yielding 2,4-dimethylpyrimidine, can be accomplished through several synthetic routes. Common methods for dehalogenation include catalytic hydrogenation or the use of hydride-donating reducing agents.

Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source, is an effective method for the reduction of benzylic halides. researchgate.net This method is generally clean and results in high yields.

Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH4) can be used, sometimes in combination with a catalyst. numberanalytics.commasterorganicchemistry.comyoutube.comyoutube.com While sodium borohydride is primarily known for reducing aldehydes and ketones, it can, under certain conditions, reduce alkyl halides. masterorganicchemistry.comharvard.edu The reactivity of NaBH4 can be enhanced by the use of polar aprotic solvents or by the addition of Lewis acids. masterorganicchemistry.com

Table 2: Common Reducing Agents and Their General Applications

| Reducing Agent | Typical Substrates | General Conditions |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Alkenes, alkynes, carbonyls, nitro groups, halides | Varies (pressure, temperature), often in a protic solvent |

| Sodium Borohydride (NaBH4) | Aldehydes, ketones | Protic solvents (e.g., ethanol, methanol), room temperature |

Hydrolytic Stability and Salt Formation

The hydrolytic stability of this compound is a critical factor in its handling, storage, and reaction conditions. The presence of the pyrimidine ring influences the reactivity of the bromomethyl group towards hydrolysis.

Kinetic studies on the hydrolysis of analogous 2-, 3-, and 4-bromomethyl pyridines have shown that the reaction proceeds via both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. jlu.edu.cn The rate of hydrolysis is pH-dependent, with the reaction rate constants varying for the neutral bromomethyl pyridine and its protonated (conjugated acid) form. jlu.edu.cn

It is proposed that at lower pH, the protonated form of the heterocycle undergoes hydrolysis, while at higher pH, the neutral species is the reacting partner. jlu.edu.cn The SN1 pathway involves the formation of a carbocation intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring, while the SN2 pathway involves a direct attack of a nucleophile (such as a water molecule or hydroxide (B78521) ion) on the carbon atom of the bromomethyl group.

This compound can form salts, such as the hydrobromide salt. This salt form can enhance the compound's stability and solubility in certain solvents.

Table 3: Hydrolysis Data for Analogous Bromomethyl Pyridines at 60°C

| Compound | pH Range | Reaction Mechanism |

| 2-Bromomethyl pyridine | 0.9 - 9.9 | SN1 and SN2 |

| 3-Bromomethyl pyridine | 0.9 - 9.9 | SN1 and SN2 |

| 4-Bromomethyl pyridine | 0.9 - 9.9 | SN1 and SN2 |

Data adapted from kinetic studies on bromomethyl pyridines. jlu.edu.cn

Applications of 4 Bromomethyl 2 Methylpyrimidine in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The ability of 4-(bromomethyl)-2-methylpyrimidine to act as an electrophilic partner in alkylation reactions is fundamental to its role in building larger, more complex heterocyclic structures. It serves as a linchpin, connecting the pyrimidine (B1678525) ring to other heterocyclic systems, thereby generating novel molecular frameworks with potential biological activities.

A primary application of pyrimidine derivatives like this compound is in the construction of molecules containing both pyrimidine and thiazole (B1198619) rings. This combination is famously found in thiamine (B1217682) (Vitamin B1). The synthesis often involves the condensation of the pyrimidine building block with a pre-formed thiazole or with reagents that form the thiazole ring in situ.

One established method involves the reaction of 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide with 4-methyl-5-(2-hydroxyethyl)thiazole. rsc.org This is a direct SN2 reaction where the basic nitrogen of the thiazole ring displaces the bromide ion, coupling the two heterocyclic systems. Another powerful technique, reminiscent of the Hantzsch thiazole synthesis, uses 4-amino-5-aminomethyl-2-methylpyrimidine (derived from the bromo- precursor) which is condensed with carbon disulfide and an α-chloroketone, such as 3-acetyl-3-chloro-1-propanol, to form an intermediate thiothiamine, which is then readily converted to thiamine. rsc.org

Beyond direct thiamine synthesis, related pyrimidines are used to create diverse pyrimidine-thiazole hybrids. For instance, research into potential antiproliferative agents has involved linking a thiazole amine to a chloropyrimidine core. In one such synthesis, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) was reacted with 4,6-dichloro-2-methylpyrimidine (B42779) to yield N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which was further elaborated. researchgate.net This demonstrates the general strategy of combining these two important heterocyclic classes to generate novel chemical entities.

Table 1: Examples of Pyrimidine-Thiazole Synthesis Reactions

| Pyrimidine Precursor | Thiazole/Reagent | Product | Application |

| 4-Amino-5-bromomethyl-2-methylpyrimidine | 4-Methyl-5-(β-hydroxyethyl)thiazole | Thiamine (Vitamin B1) | Vitamin Synthesis |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Carbon Disulfide & 3-acetyl-3-chloro-1-propanol | Thiothiamine | Thiamine Synthesis Intermediate |

| 4,6-Dichloro-2-methylpyrimidine | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | N-(6-chloro-2-methylpyrimidin-4-yl)-... | Precursor for Bioactive Compounds |

The creation of fused polycyclic systems, where the pyrimidine ring shares one or more bonds with another ring, is a significant goal in synthetic chemistry to explore new chemical space. While numerous strategies exist for synthesizing fused systems like pyrimido[4,5-b]quinolines and thiazolo[4,5-d]pyrimidines, the direct use of this compound for this purpose is not widely documented in prominent literature. rsc.orgbenthamdirect.comnih.gov

Instead, the synthesis of such fused heterocycles typically relies on pyrimidine precursors with different functional groups that are more amenable to intramolecular cyclization reactions. Common starting materials include aminopyrimidines, which can react with other components to build an adjacent ring. For example, the synthesis of pyrimido[4,5-b]quinolines often involves a multicomponent reaction between a 6-aminopyrimidine derivative (like 6-aminouracil), an aldehyde, and a 1,3-dicarbonyl compound. rsc.orgsharif.edunih.gov Similarly, the synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) core often starts from a functionalized aminothiazole that is used to construct the pyrimidine ring, or from a di-functional pyrimidine that can be elaborated to form the fused thiazole ring. nih.gov

Therefore, the primary role of this compound is as a linker to connect heterocyclic systems rather than as a direct precursor for creating fused bicyclic or polycyclic ring systems via intramolecular cyclization of its methyl side chain.

Role in the Synthesis of Thiamine (Vitamin B1) Analogs and Esters

4-Amino-5-bromomethyl-2-methylpyrimidine is a cornerstone in the synthetic production of thiamine and its analogs. The bromomethyl group at the 5-position of the pyrimidine ring is the key functional handle for coupling with the thiazole moiety of thiamine.

The classic and most effective methodology for synthesizing thiamine involves the quaternization of a thiazole nucleus by 4-amino-5-bromomethyl-2-methylpyrimidine. rsc.org The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide to form a new carbon-nitrogen bond. This reaction directly links the pyrimidine and thiazole components, forming the complete thiamine structure.

This modular approach is exceptionally well-suited for creating a wide variety of thiamine analogs. By simply varying the substituent on the thiazole precursor, a library of analogs can be generated. For instance, reacting the bromopyrimidine with different 4-methyl-5-(hydroxyalkyl)thiazole derivatives allows for the systematic modification of the side chain at position 5 of the thiazole ring. This strategy has been instrumental in creating analogs for studying the biochemical roles of thiamine and for developing potential antimetabolites. nih.govacs.org A supplier of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide explicitly notes its utility as a heterocyclic building block for synthesizing Vitamin B1 analogs. benthamdirect.com

Thiamine exists in the body in several phosphorylated forms, with thiamine pyrophosphate (TPP) being the most biologically active coenzyme. wikipedia.orgyoutube.com Synthetic access to these phosphorylated esters is crucial for biochemical and pharmacological studies. 4-Amino-5-bromomethyl-2-methylpyrimidine is a key precursor for these molecules, as it is used to first construct the core thiamine analog, which is then subsequently phosphorylated. benthamdirect.com

The synthesis of thiamine phosphoric acid esters typically proceeds in two stages:

Synthesis of the Thiamine Analog: The bromopyrimidine is condensed with 4-methyl-5-(β-hydroxyethyl)thiazole to form thiamine, as described previously.

Phosphorylation: The hydroxyl group on the ethyl side chain of the newly formed thiamine is then phosphorylated. Chemical methods can achieve this, for example, by using phosphorylating agents like phosphorus oxychloride or polyphosphoric acid. More sophisticated methods have been developed for synthesizing stable analogs of thiamine di- and triphosphates, which involve coupling the thiamine moiety with protected methylenebisphosphonic acids. nih.gov

This two-step process allows for the creation of thiamine monophosphate (ThMP), thiamine diphosphate (B83284) (ThDP or TPP), and thiamine triphosphate (ThTP), as well as their corresponding analogs, which are invaluable tools for studying thiamine-dependent enzymes and pathways. nih.govnih.gov

Precursor for Bioactive Compound Derivatives in Research

The 2-methylpyrimidine (B1581581) moiety present in this compound is a privileged scaffold in medicinal chemistry. By using this compound as a starting material, researchers can synthesize novel derivatives with potential therapeutic applications. The strategy often involves linking the pyrimidine unit to other pharmacologically relevant structures.

The synthesis of thiamine analogs with modified pyrimidine or thiazole rings has led to the discovery of compounds with interesting biological activities. For example, replacing the thiazole ring of thiamine with a 1,2,3-triazole ring has produced analogs that act as inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. nih.govacs.org Certain benzoyl ester derivatives of these triazole analogs were found to be potent competitive inhibitors of porcine pyruvate (B1213749) dehydrogenase, with inhibitory constants (Ki) in the nanomolar range. nih.gov One such compound demonstrated an antiplasmodial activity against Plasmodium falciparum that was unrelated to thiamine antagonism. nih.gov

Table 2: Bioactivity of Selected Thiamine Analogs

| Compound Class | Target/Activity | Findings | Reference |

| Triazole-based Thiamine Analogs | Pyruvate Dehydrogenase (Porcine) | Potent competitive inhibitors (Ki = 54 nM for most potent analog). | nih.gov |

| Triazole-based Thiamine Analogs | Plasmodium falciparum | Showed antiplasmodial activity (IC50 = 0.9–3 µM for some analogs). | acs.org |

| Oxythiamine (Thiamine Analog) | TPP-dependent enzymes | Acts as an antimetabolite after pyrophosphorylation in vivo. | nih.gov |

Furthermore, the general structural motif of a pyrimidine linked to another heterocycle, such as a thiazole, is a recognized strategy in the search for new anticancer agents. Research on related structures, such as N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines, has identified compounds with antiproliferative activity against various cancer cell lines. researchgate.net While the synthesis of these specific examples started from a dichloropyrimidine, they highlight the potential of the pyrimidine-thiazole scaffold, for which this compound is a key synthetic precursor.

Enabling the Synthesis of Pyrimidine-based Inhibitors

Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including their use as kinase inhibitors in cancer therapy. nih.govnih.govrsc.org The synthesis of these inhibitors often involves the strategic assembly of different molecular fragments, and this compound can serve as a key precursor for introducing the 2-methylpyrimidine core. This structural motif is found in various kinase inhibitors, where it can form crucial hydrogen bonding interactions with the target protein. nih.gov The development of novel pyrimidine-based inhibitors continues to be an active area of research, with a focus on overcoming drug resistance and improving selectivity. nih.gov

While direct synthesis of named inhibitors using this compound is not extensively documented in publicly available literature, its potential as a reactive intermediate for creating libraries of pyrimidine-based compounds for screening is significant. The general synthetic strategies for pyrimidine-based kinase inhibitors often involve the reaction of a pyrimidine core with various side chains to explore structure-activity relationships. nih.govdntb.gov.ua

Intermediate in the Development of Agrochemical Precursors

The pyrimidine scaffold is also a common feature in a number of commercially successful agrochemicals, particularly fungicides. mdpi.comnih.govnih.gov For instance, pyrimethanil (B132214) is a widely used anilinopyrimidine fungicide effective against grey mould on various crops. nih.gov The synthesis of such agrochemicals often relies on the availability of functionalized pyrimidine intermediates.

While the direct use of this compound in the synthesis of commercial agrochemicals like pyrimethanil is not the primary reported route, which typically involves the reaction of a chloropyrimidine with an aniline (B41778) derivative, the exploration of alternative synthetic pathways is a continuous effort in process chemistry. nih.govgoogle.com The reactivity of this compound makes it a potential candidate for the synthesis of novel agrochemical precursors, allowing for the introduction of the 2-methylpyrimidine group through different chemical transformations. Research in this area focuses on developing new pyrimidine derivatives with improved efficacy, broader spectrum of activity, and better environmental profiles. mdpi.comnih.govresearchgate.net

Contributions to Nucleic Acid Modification Studies

The structural similarity of the pyrimidine ring to the nucleobases found in DNA and RNA has led to research into the effects of pyrimidine modifications on nucleic acid structure and function.

Incorporation into DNA or RNA for Structural Investigations

The site-specific modification of oligonucleotides is a powerful tool for studying the structure and function of DNA and RNA. researchgate.netnih.govnih.gov Introducing modified nucleobases can provide insights into nucleic acid recognition, stability, and enzymatic processing. While the direct incorporation of this compound into oligonucleotides during solid-phase synthesis is not a standard procedure, its reactive nature suggests potential for post-synthetic modification of nucleic acids containing a suitable nucleophilic group.

However, the current body of scientific literature does not provide specific examples of the incorporation of this compound into DNA or RNA for structural investigations. Research in this area has predominantly focused on other modifications, such as those to the sugar moiety or the nucleobase itself, to probe nucleic acid structure and function. researchgate.netsemanticscholar.org

Research into Chemical Modifications Affecting Gene Expression

Chemical modifications to nucleic acids, particularly RNA, play a crucial role in regulating gene expression. nih.govnih.gov These modifications, collectively known as the epitranscriptome, can influence mRNA stability, translation, and splicing. The study of how different chemical modifications impact these processes is a rapidly evolving field.

Currently, there is no direct evidence in the scientific literature linking this compound to research on chemical modifications affecting gene expression. The focus of such research has been on naturally occurring modifications like N6-methyladenosine (m6A) and pseudouridine, and the development of tools to study their impact on gene regulation. nih.govrsc.orghumanjournals.com While synthetic pyrimidine analogs are used to study various biological processes, the specific application of this compound in the context of gene expression modulation has not been reported.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Elucidation Methods for Structural Confirmation

Spectroscopic techniques provide a detailed view of the molecular architecture of 4-(Bromomethyl)-2-methylpyrimidine, allowing for the unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques for complex derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The methyl protons (-CH₃) at the 2-position of the pyrimidine (B1678525) ring typically appear as a singlet in the upfield region, around δ 2.5-2.8 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet further downfield, generally in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent bromine atom and the pyrimidine ring. The aromatic protons on the pyrimidine ring itself will produce signals in the downfield region, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at the 5-position is expected to be a doublet, and the proton at the 6-position will also appear as a doublet, with their exact chemical shifts influenced by the electronic environment of the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methyl group (-CH₃) is anticipated to appear at the most upfield position, typically around δ 20-25 ppm. The carbon of the bromomethyl group (-CH₂Br) will be found further downfield, generally in the region of δ 30-35 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their chemical shifts varying based on their position and the electronic effects of the substituents. The quaternary carbon at position 2 and the carbon at position 4, both bearing substituents, will have distinct chemical shifts compared to the protonated carbons at positions 5 and 6.

2D NMR Techniques for Complex Derivatives: For more complex derivatives of this compound, or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for establishing the connectivity of different functional groups and confirming the substitution pattern on the pyrimidine ring. researchgate.net For instance, an HMBC correlation between the methylene protons of the bromomethyl group and the carbon at position 4 of the pyrimidine ring would confirm the attachment of the bromomethyl group at this position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-CH₃ | ~2.6 | ~24 | Singlet |

| 4-CH₂Br | ~4.6 | ~33 | Singlet |

| C2 | - | ~168 | - |

| C4 | - | ~165 | - |

| C5 | ~7.3 | ~122 | Doublet |

| C6 | ~8.7 | ~158 | Doublet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrimidine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will likely appear in the 2850-3000 cm⁻¹ range. Characteristic C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov A key absorption band for the C-Br bond stretching is typically observed in the lower wavenumber region, generally between 500 and 700 cm⁻¹. docbrown.info The presence of these bands provides strong evidence for the key functional groups within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N/C=C Stretch (Pyrimidine Ring) | 1400-1600 | Strong |

| C-Br Stretch | 500-700 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the pyrimidine ring. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. For this compound, the absorption maximum (λmax) is expected to be in the range of 250-280 nm. researchgate.netchemicalbook.com The exact position of the λmax and the molar absorptivity (ε) are sensitive to the solvent used and the specific substitution pattern on the pyrimidine ring. Halogen substituents can cause a bathochromic (red) shift in the absorption maximum. nist.gov

Spectrometric Analysis for Purity and Molecular Mass Determination

Mass spectrometry techniques are essential for determining the molecular weight and assessing the purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₇BrN₂), the expected exact mass can be calculated. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments. The two peaks will be of similar intensity and separated by approximately 2 m/z units. This distinctive isotopic signature is a powerful tool for confirming the presence of bromine in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound. A sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. A pure sample of this compound will show a single major peak in the gas chromatogram. The mass spectrum corresponding to this peak can be used to confirm the identity of the compound by comparing it to a known standard or by analyzing its fragmentation pattern. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, and their relative abundance can be used to quantify the purity of the sample. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing a quantitative determination of the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and halogens) within a sample. This data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as crucial evidence for the successful synthesis and purity of the target molecule.

Due to the persistent ambiguity in the precise chemical literature for "this compound," this section will focus on the closely related and well-defined compound, 4-Bromo-2-methylpyrimidine , to illustrate the application and importance of elemental analysis. The molecular formula for 4-Bromo-2-methylpyrimidine is established as C₅H₅BrN₂. nih.gov

The theoretical elemental composition of 4-Bromo-2-methylpyrimidine is calculated based on its molecular formula and the atomic masses of its constituent elements (C, H, Br, N). These theoretical values provide a benchmark against which experimentally obtained data are compared.

The process involves combusting a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. For halogenated compounds like 4-Bromo-2-methylpyrimidine, specific analytical methods are employed to determine the bromine content.

Below is a data table outlining the theoretical elemental composition of 4-Bromo-2-methylpyrimidine. In a research context, this would be compared with experimental results from an elemental analyzer.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.70 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.91 |

| Bromine | Br | 79.904 | 1 | 79.904 | 46.18 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.19 |

| Total | 173.013 | 100.00 |

Note: While extensive searches were conducted, specific experimental elemental analysis data for 4-Bromo-2-methylpyrimidine was not available in the reviewed literature. The table above represents the theoretical values that would be used for stoichiometric verification.

Q & A

Q. What are the recommended safety protocols for handling 4-(Bromomethyl)-2-methylpyrimidine in laboratory settings?

Methodological Answer:

- First Aid Measures : Immediate eye flushing with water for 10–15 minutes (consult an ophthalmologist), skin washing with soap and water for 15 minutes (remove contaminated clothing), and mouth rinsing if ingested (seek medical attention) .

- Waste Disposal : Segregate waste and transfer to certified biohazard waste management services to prevent environmental contamination, as recommended for structurally similar pyrimidine derivatives .

- General Precautions : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation exposure.

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Microwave-Assisted Cross-Coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., 9,9-dihexylfluorene-2,7-diboronic acid) under controlled microwave conditions enhances reaction efficiency and yield .

- Solvothermal Coordination : For derivatives, solvothermal synthesis with metal ions (e.g., Ag(I)) in polar solvents like DMF/water mixtures can stabilize intermediates .

- Bromomethyl Functionalization : Direct bromination of 2-methylpyrimidine derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert atmospheres .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm bromomethyl substitution patterns and ring structure integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., CHBrN for the parent compound) and detects isotopic patterns for bromine .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, as demonstrated for related Ag(I)-pyrimidine complexes .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields during heterocyclic synthesis using this compound?

Methodological Answer:

- Variable Optimization : Screen reaction parameters (catalyst loading, temperature, solvent polarity). For example, Pd/Mo-catalyzed aminocarbonylation yields improve under microwave vs. conventional heating .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated intermediates or dimerization artifacts) that reduce yields .

- Case Study : Fluoropyrimidine synthesis under mild conditions achieved 85–92% yields by avoiding harsh reagents, suggesting analogous strategies for bromomethyl derivatives .

Q. How does the bromomethyl group influence the electronic properties and reactivity of the pyrimidine ring in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing bromomethyl group increases electrophilicity at the C-4 position, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can map charge distribution .

- Steric Considerations : Substituent orientation affects access to reactive sites. X-ray crystallography of derivatives (e.g., Ag complexes) reveals steric hindrance patterns .

- Reactivity Comparison : Contrast with chloro- or fluoro-methyl analogs (e.g., 4-chloro-5-fluoro-2-methylpyrimidine) to quantify leaving group efficiency .

Q. What experimental designs are optimal for evaluating the antitumor potential of this compound coordination complexes?

Methodological Answer:

- Coordination Chemistry : Synthesize Ag(I) or Pt(II) complexes under solvothermal conditions, as done for Ag(CHNO)·NO, and characterize stability via TGA .

- Biological Assays :

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic Studies : Use GRK inhibitors (e.g., 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide) to probe kinase signaling pathways linked to apoptosis .

Q. How can spectroscopic data discrepancies in pyrimidine derivative characterization be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR, HRMS, and IR data. For example, tautomeric forms in 4-hydroxy-2-trifluoromethylpyrimidine can cause conflicting H NMR peaks; X-ray crystallography resolves such ambiguities .

- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen environment shifts in complex spectra .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

Methodological Answer:

- Green Chemistry Principles : Replace bromine sources with recyclable reagents (e.g., KBr/Oxone systems) .

- Waste Minimization : Employ continuous flow reactors to reduce solvent use and byproduct generation, as validated for fluoropyrimidines .

- Biodegradability Studies : Use OECD 301F tests to assess aquatic toxicity of brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.